beta-Aminoatroponitrile

Description

Contextual Significance in Organic Synthesis

Organic synthesis is a branch of chemistry focused on the construction of organic compounds. wikipedia.org β-Aminoatroponitrile and related unsaturated β-aminonitriles serve as important building blocks in the synthesis of more complex molecules. nih.gov Their significance lies in their ability to undergo various chemical transformations, making them versatile intermediates in the preparation of a wide range of organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. guidechem.comgoogle.com

The presence of both an amino group and a nitrile group in β-aminoatroponitrile allows for a variety of chemical reactions. These functional groups can be modified to introduce new functionalities, leading to the creation of diverse molecular architectures. This versatility makes β-aminoatroponitrile a key component in the toolbox of synthetic organic chemists.

Historical Perspectives of Research on Unsaturated β-Amino Nitriles

Research into unsaturated β-amino nitriles is part of the broader history of the study of β-amino compounds and nitriles. The development of methods for synthesizing β-amino ketones, esters, and nitriles has been a long-standing area of interest in organic chemistry. organic-chemistry.orgnih.govorganic-chemistry.org Early research often focused on fundamental reactions like the Mannich reaction and Michael additions to create these structures. organic-chemistry.orgorganic-chemistry.org

Over time, the focus has shifted towards developing more efficient and selective synthetic methods. This includes the use of various catalysts to control the outcome of reactions and the development of one-pot procedures to streamline the synthesis process. organic-chemistry.orgresearchgate.net The exploration of different starting materials and reaction conditions has expanded the scope of accessible unsaturated β-aminonitriles, including derivatives like β-aminoatroponitrile. The study of reactions involving α,β-unsaturated nitriles has also contributed to the understanding of how these compounds behave and can be utilized in synthesis. nih.govacs.org

Detailed Research Findings

Recent research has focused on the development of novel and efficient methods for the synthesis of β-aminonitriles. These methods often aim to improve yields, reduce reaction times, and employ more environmentally friendly conditions.

One area of active investigation is the use of catalytic systems to promote the synthesis of these compounds. For instance, copper-catalyzed reactions have been shown to be effective for the synthesis of β-amino nitrile compounds. organic-chemistry.org Another approach involves the use of organocatalysts, which are small organic molecules that can facilitate chemical transformations.

The following table summarizes some of the key research findings in the synthesis of β-aminonitriles:

| Catalyst/Method | Starting Materials | Product | Key Features |

| Copper Complex | Aromatic amines, α,β-unsaturated olefins | β-amino sulfone, β-amino nitrile, β-amino carbonyl compounds | High yields, mild reaction conditions. organic-chemistry.org |

| Palladium Acetate (B1210297) | Allyl alcohol derivatives, aryl amines | Cyclic β-aminoketones | Moderate to good yields. nih.gov |

| 1,2,3-Triazine reaction with secondary amines | 1,2,3-triazine, secondary amines | (E)-β-aminoacrylonitriles | Broad substrate scope, effective with various amines. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

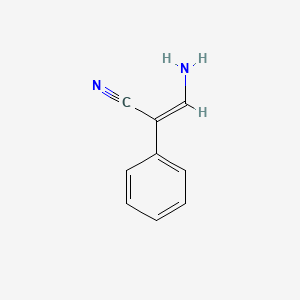

(Z)-3-amino-2-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-6H,10H2/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHRJOVPPDURBH-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CN)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/N)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10488698 | |

| Record name | (2Z)-3-Amino-2-phenylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33201-99-9 | |

| Record name | (2Z)-3-Amino-2-phenylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for β Aminoatroponitrile and Analogous Scaffolds

Direct Synthesis Approaches

Direct synthesis methods aim to construct the β-aminonitrile core in a straightforward manner, often through the formation of a key carbon-carbon or carbon-nitrogen bond. One prominent strategy involves the condensation of organonitriles. For instance, a series of β-enaminonitriles can be synthesized through the base-induced condensation of various organonitriles. researchgate.net This process can be finely controlled by reaction temperature to yield the desired products in good to excellent yields. researchgate.net The mechanism often involves a Michael addition between nitrile species followed by intramolecular condensation. researchgate.net

Another direct approach is the electro-oxidative C(sp³)–H bond functionalization of acetonitrile (B52724) with mercaptans. This method allows for the synthesis of sulfur-containing β-enaminonitrile derivatives, which are tetrasubstituted olefin products. nih.gov This electrochemical process utilizes an iodide as a redox catalyst to activate the C-H bond of acetonitrile, enabling its reaction with thiols. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgnih.gov These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.

Isonitrile-based MCRs, such as the Ugi reaction, are particularly effective for synthesizing highly functionalized β-amino acid derivatives, which are structural analogs of β-aminonitriles. mdpi.com The classical Ugi four-component reaction (Ugi-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isonitrile. This convergence allows for the creation of complex peptidomimetic structures in a single step. mdpi.com Variations, such as the four-center, three-component version (4C-3CR), have been used to create β-lactam-based β-amino boronic acids by reacting an α-boryl aldehyde, a β-amino acid, and an isonitrile. mdpi.com The versatility of MCRs allows for the incorporation of a wide range of substituents, leading to the generation of diverse chemical libraries for applications such as drug discovery. nih.govnih.gov

| Reaction Type | Components | Product Scaffold | Key Features |

|---|---|---|---|

| Ugi 4-Component Reaction (Ugi-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isonitrile | Peptidomimetic β-Amino Boronic Acids | High structural diversity, convergent synthesis. mdpi.com |

| Ugi 4-Center, 3-Component Reaction (Ugi-4C-3CR) | α-Boryl Aldehyde, β-Amino Acid, Isonitrile | β-Lactam-based β-Amino Boronic Acids | Incorporates privileged β-lactam rings. mdpi.com |

| Groebke-Blackburn-Bienaymé Reaction (GBB-3CR) | Aldehyde, Amine, Isonitrile | Fused Imidazoles | Versatile for heterocyclic synthesis. nih.gov |

Stereoselective Synthesis of β-Aminoatroponitrile Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective methods to control the three-dimensional arrangement of atoms during the synthesis of β-aminonitrile derivatives is of paramount importance. These methods are broadly categorized into enantioselective and diastereoselective approaches.

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. Catalytic asymmetric conjugate addition reactions are among the most powerful methods to access chiral β-amino acid and nitrile derivatives from readily available α,β-unsaturated starting materials. nih.gov

A notable example is the copper-hydride (CuH)-catalyzed hydroamination, which can generate enantioenriched β-amino acid derivatives. nih.gov In this method, the regioselectivity of the hydrocupration of α,β-unsaturated carbonyl compounds is controlled by a specific chiral ligand, directing the copper to the β-position. The resulting organocopper intermediate then reacts with an electrophilic aminating reagent to yield the final product with high enantioselectivity. nih.gov Other successful strategies include the asymmetric hydrogenation of enamines using chiral rhodium (Rh) or ruthenium (Ru) catalysts, which can achieve high yields and enantioselectivities. hilarispublisher.com

| Method | Catalyst/Reagent | Substrate | Key Outcome |

|---|---|---|---|

| CuH-Catalyzed Hydroamination | Copper Catalyst with Chiral Ligand | α,β-Unsaturated Carbonyls | Enantioenriched β-Amino Acid Derivatives. nih.gov |

| Asymmetric Hydrogenation | Chiral Rh or Ru Complexes | (Z)-Enamines | High yield and enantioselectivity. hilarispublisher.com |

| Organocatalytic nih.govnih.gov-Proton Shift | Chiral Quinine Derivatives | β,β-Difluoro-α-imine Amides | High enantioselectivities for fluorinated amino amides. nih.gov |

| Dynamic Kinetic Asymmetric Hydrogenation | Ir/f-phamidol Catalytic System | Aryl α-Dibenzylamino β-Ketoesters | Excellent diastereo- and enantioselectivities (>99/1 dr, >99% ee). rsc.org |

When a molecule contains multiple stereocenters, diastereoselective synthesis is required to control their relative configuration. The synthesis of β-aminonitriles often involves the creation of two adjacent stereocenters, necessitating control over whether the syn or anti diastereomer is formed.

Base-controlled diastereoselective synthesis provides a powerful tool for this purpose. For example, the deprotonation of secondary alkane nitriles with n-butyllithium (nBuLi) and subsequent addition to aryl imines kinetically yields anti-β-aminonitriles. researchgate.net Conversely, using lithium hexamethyldisilazide (LHMDS) as the base allows for equilibration to the thermodynamically favored syn-β-aminonitriles. researchgate.net Another approach involves the diastereoselective reduction of a precursor molecule. The acid-catalyzed reduction of cyclic β-enamino esters using sodium cyanoborohydride can produce β-amino esters with moderate diastereoselectivity. analis.com.my Biocatalytic methods, such as using aminotransferases, can also establish two contiguous stereocenters with complete diastereocontrol and excellent enantioselectivity. chemrxiv.org

Green Chemistry Principles in β-Aminoatroponitrile Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of complex molecules like β-aminonitriles to enhance sustainability.

Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov Multicomponent reactions (MCRs) are exemplary in this regard. organic-chemistry.org By design, MCRs combine three or more starting materials in a way that most of the atoms are found in the final product, thus minimizing the generation of waste. nih.gov The synthesis of diverse β-aminoboronic acid derivatives via MCRs serves as an efficient platform that displays not only high atom economy but also exceptional regio-, stereo-, and enantioselectivities. organic-chemistry.org This approach contrasts sharply with many traditional multi-step syntheses, which often involve numerous steps with stoichiometric reagents and protecting groups, leading to significant waste generation.

Waste Prevention and Reduction Strategies

A primary goal in modern chemical synthesis is the minimization of waste, a concept central to the principles of green chemistry. The efficiency of a chemical process in terms of waste generation is often quantified using metrics such as the E-factor and Process Mass Intensity (PMI). emergingpub.comcore.ac.uk

The E-factor is the ratio of the mass of waste to the mass of the desired product. An ideal E-factor is zero. In the pharmaceutical industry, where multi-step syntheses are common, E-factors can be significantly high. libretexts.org

Process Mass Intensity (PMI) is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. A lower PMI indicates a more sustainable and efficient process. The pharmaceutical industry has been actively working to reduce PMI, with many companies setting targets for its reduction in their manufacturing processes. emergingpub.com

For the synthesis of β-aminoatroponitrile, strategies to reduce waste would involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, such as aza-Michael additions, are often highly atom-economical.

Catalysis: Utilizing catalytic rather than stoichiometric reagents to minimize waste. Catalysts can be used in small amounts and can often be recycled and reused.

Solvent Reduction: Minimizing the use of solvents or employing solvent-free reaction conditions can drastically reduce waste. mdpi.com

The following table provides a hypothetical comparison of green chemistry metrics for a traditional vs. a green synthesis of a generic β-aminonitrile, illustrating the potential for waste reduction.

| Metric | Traditional Synthesis | Green Synthesis |

| Atom Economy | 60% | 95% |

| E-Factor | 50 | 5 |

| Process Mass Intensity (PMI) | 51 | 6 |

This table is illustrative and based on typical values for traditional versus green synthetic routes in the pharmaceutical industry.

Utilization of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents plays a crucial role in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. The principles of green chemistry encourage the use of safer alternatives.

Environmentally Benign Solvents:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent choice for many reactions. The aza-Michael addition, a key step in the synthesis of many β-aminonitriles, can often be performed in water, sometimes with enhanced reaction rates. utrgv.edu

Ionic Liquids (ILs): ILs are salts with low melting points that are often considered "green" solvents due to their low vapor pressure. They can be tailored to have specific properties and have been used as both solvents and catalysts in various organic reactions, including those for the synthesis of amino acid derivatives. mdpi.comscialert.netrsc.orgnih.gov

Solvent-Free Conditions: Conducting reactions without a solvent is the most environmentally friendly option. Many multicomponent reactions, including the Strecker synthesis of α-aminonitriles, can be carried out under solvent-free conditions, often with high yields. mdpi.comresearchgate.netresearchgate.net

Benign Reagents: The use of non-toxic and renewable starting materials is a key aspect of green chemistry. For the synthesis of β-aminoatroponitrile, this could involve sourcing precursors from bio-based feedstocks. Additionally, the use of catalysts that are non-toxic and can be easily recovered and reused is preferred.

The table below compares the properties of common traditional solvents with some greener alternatives.

| Solvent | Boiling Point (°C) | Flammability | Toxicity | Environmental Impact |

| Dichloromethane | 39.6 | Non-flammable | Carcinogen | High |

| Toluene | 110.6 | Flammable | Toxic | High |

| Water | 100 | Non-flammable | Non-toxic | Low |

| Ethanol (Bio-based) | 78.3 | Flammable | Low | Low |

| Ionic Liquids | >200 | Generally non-flammable | Variable | Variable |

Biocatalytic and Photobiocatalytic Routes

Biocatalysis and photobiocatalysis are emerging as powerful tools for the sustainable synthesis of complex molecules. These methods offer high selectivity and operate under mild reaction conditions.

Biocatalytic Routes: Enzymes are highly efficient and selective catalysts that can be used to perform a wide range of chemical transformations. For the synthesis of β-aminonitriles and their derivatives, several classes of enzymes are of interest:

Nitrilases and Nitrile Hydratases: These enzymes can be used for the enantioselective hydrolysis of nitriles to produce chiral carboxylic acids or amides, which are precursors to β-amino acids. csir.co.zaresearchgate.netjournals.co.za

Transaminases: These enzymes can be used for the asymmetric synthesis of chiral amines from ketones. A biocatalytic cascade using a nitrilase and a ω-transaminase has been reported for the synthesis of β-amino acids from β-keto nitriles. researchgate.net

Lipases: Lipases have been used to catalyze the Michael addition of amines to acrylates in a continuous-flow system to produce β-amino acid esters. mdpi.com

Photobiocatalytic Routes: Photobiocatalysis combines the advantages of biocatalysis with the use of light to enable new chemical reactions. This approach can be used to generate radical intermediates that can participate in C-C bond formation and other useful transformations. Recent research has demonstrated the use of synergistic photoredox and pyridoxal (B1214274) radical biocatalysis for the stereoselective synthesis of non-canonical amino acids. nih.gov Photo-induced enzyme-catalyzed synthesis of amino acids has also been achieved using visible light. rsc.org While specific applications to β-aminoatroponitrile have not yet been reported, these methods hold promise for the development of novel and sustainable synthetic routes.

The following table summarizes some of the enzymes that could be applied to the synthesis of β-aminonitrile precursors.

| Enzyme Class | Reaction Type | Potential Application in β-Aminoatroponitrile Synthesis |

| Nitrilase | Nitrile hydrolysis | Enantioselective synthesis of a chiral β-amino acid precursor |

| Nitrile Hydratase | Nitrile hydration | Synthesis of a β-amino amide intermediate |

| Transaminase | Reductive amination | Asymmetric synthesis of the chiral amino group |

| Lipase | Aza-Michael addition | Formation of the β-aminonitrile backbone |

Flow Chemistry Methodologies for β-Aminoatroponitrile Production

Flow chemistry, or continuous-flow synthesis, is a modern approach to chemical manufacturing that offers several advantages over traditional batch processing, particularly for the production of active pharmaceutical ingredients (APIs) and their intermediates. bioprocessonline.comnih.govscielo.brazolifesciences.com

Advantages of Flow Chemistry:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents and exothermic reactions.

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities.

Scalability: Scaling up a flow process is often simpler than for a batch process, as it can be achieved by running the system for a longer time or by using multiple reactors in parallel (numbering-up). scielo.br

Integration of Multiple Steps: Flow chemistry allows for the telescoping of multiple reaction steps into a single continuous process, reducing the need for intermediate purification and handling.

The synthesis of β-amino acid derivatives has been successfully demonstrated in continuous-flow microreactors. mdpi.comnih.gov For example, the lipase-catalyzed Michael addition of aromatic amines to acrylates has been performed in a continuous-flow system with a short residence time of 30 minutes, resulting in excellent yields of β-amino acid esters. mdpi.com A fully continuous four-step process for the preparation of β-amino acids from α-amino acids has also been developed. rsc.org

The table below provides a comparison of batch versus flow synthesis for the production of a generic pharmaceutical intermediate.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Volume | Large (Liters to cubic meters) | Small (Microliters to milliliters) |

| Heat Transfer | Poor | Excellent |

| Mass Transfer | Often limited | Excellent |

| Safety | Higher risk with hazardous reactions | Inherently safer |

| Scalability | Difficult, requires re-optimization | Straightforward (time or numbering-up) |

| Process Control | Limited | Precise |

| Productivity (Space-Time Yield) | Lower | Higher |

Given these advantages, flow chemistry represents a promising methodology for the safe, efficient, and scalable production of β-aminoatroponitrile and its analogs.

Elucidation of Reaction Mechanisms and Kinetics in β Aminoatroponitrile Chemistry

Mechanistic Pathways of Key Synthetic Transformations

The synthesis of β-aminoatroponitriles and related β-enaminonitriles often proceeds through a series of well-defined mechanistic steps. A prevalent and effective method involves the condensation of organonitriles. For instance, the reaction of an aryl acetonitrile (B52724) with an activated alkene like acrylonitrile (B1666552) can lead to the formation of a β-enaminonitrile scaffold.

A proposed mechanism for such transformations involves a base-catalyzed reaction cascade. The initial step is the deprotonation of the α-carbon of the aryl acetonitrile by a suitable base, generating a carbanionic intermediate. This nucleophilic carbanion then undergoes a Michael addition to the electron-deficient β-carbon of the acrylonitrile. Subsequent proton transfer and intramolecular cyclization or rearrangement can lead to the final β-aminoatroponitrile structure or related cyclic products. The reaction pathway is significantly influenced by factors such as the nature of the reactants, the base employed, and the reaction conditions.

One of the key synthetic routes to related β-aminonitriles is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of dinitriles to form an enaminonitrile. While not a direct synthesis of acyclic β-aminoatroponitrile, the principles of carbanion formation and intramolecular nucleophilic attack on a nitrile group are fundamental and analogous.

Another relevant synthetic approach is the addition of amines to α,β-unsaturated nitriles. This reaction typically follows a conjugate addition mechanism, where the amine acts as a nucleophile attacking the β-position of the unsaturated nitrile, leading directly to the β-amino nitrile product. The reaction is often catalyzed by acids or bases, which serve to activate the electrophile or enhance the nucleophilicity of the amine, respectively.

Investigation of Stereochemical Induction Mechanisms

The stereochemical control in the synthesis of β-aminoatroponitrile derivatives, particularly those with chiral centers at the α and/or β positions, is of significant interest for the preparation of enantiomerically pure compounds. Stereochemical induction can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

In syntheses involving the addition of a nucleophile to a prochiral substrate, the facial selectivity of the attack determines the stereochemical outcome. For instance, in the conjugate addition of a chiral amine to an α,β-unsaturated nitrile, the transition state geometry is influenced by steric and electronic interactions between the substituents on the amine, the nitrile, and the catalyst, if present. This can lead to the preferential formation of one diastereomer over the other.

The use of chiral organocatalysts, such as derivatives of proline or cinchona alkaloids, has proven effective in promoting enantioselective conjugate additions to form chiral β-aminonitriles. These catalysts can activate the electrophile through the formation of a chiral iminium ion or activate the nucleophile through hydrogen bonding, thereby creating a chiral environment that directs the approach of the reactants.

A hypothetical example of stereochemical induction in a reaction to form a β-aminoatroponitrile derivative is presented in the table below. This illustrates how the choice of catalyst and reaction conditions can influence the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.).

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (anti/syn) | e.e. (%) (anti) |

| 1 | Proline (20 mol%) | DMSO | 25 | 24 | 78 | 60:40 | 92 |

| 2 | (S)-Diphenylprolinol silyl (B83357) ether (10 mol%) | Toluene | 0 | 48 | 85 | 85:15 | 98 |

| 3 | Cinchonidine (15 mol%) | CH2Cl2 | -20 | 36 | 81 | 30:70 | 95 (syn) |

| 4 | Thiourea Catalyst (5 mol%) | THF | 25 | 18 | 92 | 90:10 | 99 |

This is a representative table illustrating potential research findings and is not based on experimentally verified data for β-Aminoatroponitrile itself.

Kinetic Studies of β-Aminoatroponitrile Reactions

Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. For the synthesis of β-aminoatroponitrile, kinetic analysis can help to elucidate the reaction mechanism by identifying the rate-determining step and the order of the reaction with respect to each reactant.

The rate of formation of β-aminoatroponitrile in a typical condensation reaction can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By measuring the concentration of reactants and products at different time intervals, the rate law for the reaction can be determined.

For a proposed two-step mechanism involving a rapid pre-equilibrium followed by a slower, rate-determining step, the observed rate constant (kobs) can be expressed as a function of the concentrations of the reactants and catalysts. For example, in a base-catalyzed addition of an amine to an unsaturated nitrile, if the initial deprotonation of the amine is rapid and reversible, and the subsequent nucleophilic attack is the slow step, the rate law might be found to be first order in the unsaturated nitrile and the base, and first order in the amine.

The following table presents hypothetical kinetic data for the formation of a β-aminoatroponitrile derivative.

| [Substrate] (M) | [Amine] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 0.01 | 1.5 x 10-5 |

| 0.2 | 0.1 | 0.01 | 3.0 x 10-5 |

| 0.1 | 0.2 | 0.01 | 1.5 x 10-5 |

| 0.1 | 0.1 | 0.02 | 3.1 x 10-5 |

This is a representative table illustrating potential research findings and is not based on experimentally verified data for β-Aminoatroponitrile itself.

From such data, the rate law could be determined. For instance, the data in the table suggests the reaction is first order with respect to the substrate and the catalyst, and zero order with respect to the amine under these conditions.

Role of Intermediates and Transition States

The progression of a chemical reaction from reactants to products occurs via one or more high-energy transition states and may involve the formation of transient intermediates. researchgate.net In the context of β-aminoatroponitrile synthesis, understanding these species is crucial for a complete mechanistic picture.

Intermediates are species that exist for a finite lifetime and correspond to local energy minima on the reaction coordinate. youtube.com In the base-catalyzed synthesis of β-aminoatroponitrile, potential intermediates include carbanions, enolates, or enamines. These intermediates are typically highly reactive and are not isolated from the reaction mixture but can sometimes be detected and characterized using spectroscopic techniques under specific conditions. researchgate.net For example, the formation of a stabilized carbanion intermediate after the initial deprotonation step is a key feature of many of the synthetic pathways.

Transition States represent the highest energy point along the reaction coordinate for a single elementary step and have a fleeting existence. rsc.org They are not isolable species but rather a specific arrangement of atoms at the peak of an energy barrier. youtube.comorganic-chemistry.org The structure of the transition state determines the rate and stereoselectivity of the reaction. For instance, in the stereoselective addition to a prochiral center, two diastereomeric transition states are possible, and the difference in their free energies of activation will determine the ratio of the resulting stereoisomers. Computational chemistry plays a vital role in modeling the geometries and energies of these transition states, providing insights that are often difficult to obtain experimentally.

Derivatization Strategies and Functional Group Transformations of β Aminoatroponitrile

Modifications of the Amino Functionality

The amino group in β-aminoatroponitrile is a primary site for various chemical modifications, including acylation and alkylation. These transformations are crucial for introducing diverse substituents and for the synthesis of more complex molecular architectures.

N-Acylation: The acylation of the amino group in β-enaminonitriles, such as β-aminoatroponitrile, can be achieved using various acylating agents like acid chlorides and anhydrides. The regioselectivity of this reaction, however, can be influenced by the structure of the substrate and the reaction conditions, sometimes leading to a mixture of N-acylated and C-acylated products. For instance, the acylation of β-aminocrotononitrile with saturated straight-chain aliphatic acid chlorides shows a preference for C-acylation, while branched-chain acid chlorides favor N-acylation savemyexams.com. In a study on the acylation of N-(pyridin-2-ylmethyl)acetamide with benzoyl chloride, the use of N,N-diisopropylethylamine (DIPEA) as a base in CH2Cl2 at room temperature yielded the N-acylated product in high yield semanticscholar.org.

| Amine Substrate | Acylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride | DIPEA | CH2Cl2 | Room Temperature, 3h | N-Acetyl-N-(pyridin-2-ylmethyl)benzamide | 94 | semanticscholar.org |

| Aniline | Acetic anhydride | Alumina | Acetonitrile (B52724) (in continuous flow) | High Temperature | N-Phenylacetamide | Good Conversion | masterorganicchemistry.com |

N-Alkylation: The amino group of β-aminoatroponitrile can also undergo alkylation. Reductive amination using aldehydes or ketones in the presence of a reducing agent is a common method for N-alkylation. Another approach involves the use of alkyl halides. The regioselectivity between N- and O-alkylation can be a challenge in related systems like 2-pyridones, where conditions can be tuned to favor one over the other. For example, alkylation of the alkali salt of 2-pyridone in DMF predominantly gives the N-alkylated product, whereas the silver salt in benzene yields the O-alkylated product exclusively nih.gov. Catalytic hydrogenation conditions with nitriles as alkylating agents have also been developed for the selective N-alkylation of amines researchgate.net.

| Amine Substrate | Alkylating Agent | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aniline | Benzonitrile | Pd/C, H2 | - | - | N-Benzylaniline | Good to Excellent | researchgate.net |

| Aniline | Benzyl alcohol | NHC-Ir(III) complex, tBuOK | - | 120 °C, 20h | N-Benzylaniline | - | nih.gov |

Transformations of the Nitrile Group

The nitrile group in β-aminoatroponitrile is a versatile functional handle that can be transformed into a variety of other functional groups, including amides, amines, and carboxylic acids.

Hydrolysis to Amides and Carboxylic Acids: The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids depending on the reaction conditions. Basic hydrolysis, for instance using aqueous sodium hydroxide, can convert nitriles to primary amides . A study on the hydrolysis of various nitriles in a water extract of pomelo peel ash (WEPPA) demonstrated an eco-friendly method to produce amides in good to excellent yields nih.gov. Further hydrolysis under more stringent acidic or basic conditions can lead to the corresponding carboxylic acid libretexts.org.

Reduction to Amines: The nitrile group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation over catalysts like Raney nickel or palladium on carbon is a common industrial method organic-chemistry.org. Alternatively, stoichiometric reducing agents such as lithium aluminum hydride (LiAlH4) can be employed organic-chemistry.org. Chemoselective reduction of the nitrile group in the presence of other reducible functional groups is an important consideration. For instance, a Fe3O4-MWCNTs@PEI-Ag nanocomposite has been used as a reusable catalyst for the chemoselective reduction of nitriles to amines in aqueous solution at ambient temperature bohrium.com.

| Substrate | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzonitrile | WEPPA | Water | 150 °C, 0.5h | Benzamide | 94 | nih.gov |

| Benzonitrile | Fe3O4-MWCNTs@PEI-Ag, NaBH4 | Water | Ambient Temperature | Benzylamine | High | bohrium.com |

| Adiponitrile | Raney Nickel, H2 | - | - | Hexamethylenediamine | High | organic-chemistry.org |

Reactivity at the Unsaturated Carbon-Carbon Bond

The electron-rich carbon-carbon double bond in β-aminoatroponitrile, being part of an enamine system, is susceptible to attack by electrophiles and can participate in various cycloaddition reactions.

Electrophilic Substitution at the α-Carbon: The α-carbon of β-enaminonitriles is nucleophilic due to the electron-donating effect of the amino group. This allows for electrophilic substitution reactions at this position. Enols and enolates, which are structurally related, readily react with electrophiles at the α-carbon libretexts.org. Common electrophiles include halogens and alkyl halides. This reactivity can be harnessed to introduce a variety of substituents at the α-position of β-aminoatroponitrile.

Cycloaddition Reactions: The double bond of β-enaminonitriles can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various cyclic and heterocyclic systems. For example, β-aminocinnamonitrile has been shown to react with benzonitrile oxides in a [3+2] cycloaddition reaction to form 1,2,4-oxadiazoles and isoxazoles rsc.org. The Diels-Alder reaction, a [4+2] cycloaddition, is another powerful tool for the construction of six-membered rings, where the enamine double bond can serve as the dienophile organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comyoutube.comrsc.org.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| β-Aminocinnamonitrile | Benzonitrile oxide | [3+2] Cycloaddition | 1,2,4-Oxadiazole/Isoxazole | rsc.org |

| Conjugated Diene | Alkene (Dienophile) | [4+2] Diels-Alder | Cyclohexene derivative | organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comyoutube.comrsc.org |

Regioselective and Chemoselective Functionalizations

The presence of multiple reactive sites in β-aminoatroponitrile necessitates careful control of reaction conditions to achieve regioselective and chemoselective transformations.

Regioselectivity: As mentioned earlier, the acylation of β-enaminonitriles can occur at either the nitrogen atom (N-acylation) or the α-carbon (C-acylation). The outcome of the reaction can be directed by the choice of acylating agent, base, and solvent. A study on the acylation of β-enamino-esters demonstrated that reaction conditions could be established to selectively yield either the pure N-acyl or C-acyl products researchgate.net. For instance, the acylation of secondary β-enamino ketones with trifluoroacetic anhydride or ethyl oxalyl chloride in pyridine (B92270) led regiospecifically to N-acylated products, whereas tertiary enaminones under similar conditions gave C-acylated products libretexts.org.

Chemoselectivity: Chemoselectivity involves the selective reaction of one functional group in the presence of others. In the context of β-aminoatroponitrile, this could involve, for example, the reduction of the nitrile group without affecting the carbon-carbon double bond, or the modification of the amino group while leaving the nitrile and the double bond intact. The use of specific catalysts, such as the Fe3O4-MWCNTs@PEI-Ag nanocomposite for nitrile reduction, highlights the potential for chemoselective transformations bohrium.com. Similarly, enzymatic reactions often exhibit high chemoselectivity. The preferential hydrolysis of an acetamide group over a sulfonamide group in diacetylsulfanilamide is a classic example of a chemoselective reaction ias.ac.in.

Based on a comprehensive search for "beta-Aminoatroponitrile" and its systematic name, 3-amino-2-phenylacrylonitrile, there is insufficient specific research data available in the public domain to generate a thorough and scientifically accurate article that strictly adheres to the requested detailed outline on its catalytic chemistry. The existing scientific literature does not provide specific examples, detailed research findings, or data tables for the transition metal-catalyzed reactions, organocatalysis, biocatalysis, or asymmetric catalysis focused solely on this compound as required by the prompt's strict constraints.

Therefore, it is not possible to provide a satisfactory response that meets the user's requirements for detailed, specific content within each subsection of the provided outline. General information on related compounds like β-amino acids or other nitriles would fall outside the explicit scope of the request.

Applications of β Aminoatroponitrile As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The inherent reactivity of β-aminoatroponitrile makes it an exceptional starting material for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

β-Aminoatroponitrile serves as a key precursor for the synthesis of a variety of nitrogen-containing heterocycles. The presence of the amino and nitrile groups allows for a range of cyclization reactions. For instance, through condensation reactions with various electrophiles, it can be readily converted into substituted pyridines, pyrimidines, and other related nitrogenous heterocycles. The specific reaction conditions and the choice of co-reactants can be tailored to direct the synthesis towards the desired heterocyclic core.

While direct examples involving β-aminoatroponitrile are not extensively detailed in readily available literature, the reactivity of analogous β-enaminonitriles provides a strong indication of its synthetic potential. For example, β-aminocrotononitrile, a closely related compound, has been shown to react with cyanothioacetamide to yield pyridinethiones, which are versatile intermediates for further elaboration.

Beyond the formation of simple monocyclic heterocycles, β-aminoatroponitrile is a valuable precursor for the construction of more complex fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in natural products and their diverse pharmacological activities.

The general strategy for constructing fused systems often involves a multi-step sequence where β-aminoatroponitrile is first used to form a monocyclic heterocycle, which is then subjected to further cyclization reactions. For instance, a pyridine (B92270) ring formed from β-aminoatroponitrile can be functionalized with appropriate side chains that can subsequently undergo intramolecular reactions to form a second or third fused ring. Research on related β-enaminonitriles has demonstrated the synthesis of fused systems such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, highlighting the potential of β-aminoatroponitrile in this area.

Scaffold for Complex Organic Architectures

Functional Group Interconversion: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing new avenues for peptide coupling or the introduction of other functionalities. The amino group can be acylated, alkylated, or used in the formation of imines, further expanding the molecular complexity.

Ring-Forming Reactions: The inherent functionality of β-aminoatroponitrile can be exploited in intramolecular cyclization reactions to form novel carbocyclic or heterocyclic ring systems, which can serve as the core of more complex molecules.

Attachment to Solid Supports: The amino group could be used to attach the molecule to a solid support, enabling the use of solid-phase synthesis techniques for the construction of combinatorial libraries of complex molecules based on the β-aminoatroponitrile scaffold.

These potential applications are based on the known reactivity of the functional groups present in β-aminoatroponitrile and are indicative of its promise as a versatile scaffold in the synthesis of complex organic molecules.

Role in the Construction of Chiral α-Amino-β-Lactams and Analogues

The synthesis of chiral α-amino-β-lactams is of significant interest due to the prevalence of the β-lactam core in a wide range of antibiotic drugs. While direct and detailed research explicitly outlining the use of β-Aminoatroponitrile in the construction of chiral α-amino-β-lactams is not prevalent in publicly accessible scientific literature, the general synthetic strategies for β-lactam formation from β-amino acids or their derivatives can be considered.

Theoretically, β-Aminoatroponitrile could serve as a precursor to a chiral β-amino acid through asymmetric hydrolysis of the nitrile group. This resulting chiral β-amino acid could then undergo cyclization to form the corresponding chiral β-lactam. The stereochemistry of the final product would be dependent on the stereoselective method employed for the nitrile hydrolysis or by resolution of a racemic mixture of the β-amino acid.

Common methods for the synthesis of chiral β-lactams include:

[2+2] Cycloaddition (Staudinger Reaction): This reaction involves the cycloaddition of a ketene (B1206846) and an imine. While not a direct application of β-aminoatroponitrile, derivatives of it could potentially be used to form the necessary ketene or imine precursors.

Palladium-Catalyzed C-H Activation: Recent advances have shown the synthesis of chiral β-lactams through Pd(II)-catalyzed intramolecular amidation of C(sp³)–H bonds. A molecule derived from β-aminoatroponitrile could potentially be a substrate for such a reaction.

Use of Chiral Auxiliaries: A chiral auxiliary could be attached to a derivative of β-aminoatroponitrile to direct a stereoselective cyclization reaction, after which the auxiliary is removed to yield the chiral β-lactam.

It is important to note that these are potential synthetic routes, and further research would be required to establish the specific conditions and feasibility of using β-Aminoatroponitrile for this purpose.

Utility in Multicomponent Reactions for Diverse Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly efficient and atom-economical. The bifunctional nature of β-aminoatroponitrile makes it an attractive candidate for participation in MCRs to generate diverse molecular scaffolds.

While specific examples of multicomponent reactions involving β-Aminoatroponitrile are not widely reported, the reactivity of related β-aminonitriles in such transformations suggests its potential. For instance, β-aminonitriles can participate in MCRs where the amino group acts as a nucleophile and the nitrile group can undergo further transformations.

A hypothetical MCR involving β-aminoatroponitrile could proceed as follows:

Condensation of the amino group of β-aminoatroponitrile with an aldehyde to form an imine intermediate.

Reaction of this in-situ generated imine with a nucleophile (e.g., an isocyanide in a Ugi-type reaction) and another component (e.g., a carboxylic acid).

The nitrile group of the original β-aminoatroponitrile scaffold could then be hydrolyzed or reduced in a subsequent step to introduce further diversity.

This approach would allow for the rapid assembly of complex and diverse molecular libraries based on the β-aminoatroponitrile core, which could then be screened for various biological activities. The development of novel MCRs involving β-aminoatroponitrile represents a promising area for future research in synthetic and medicinal chemistry.

Advanced Characterization Techniques for β Aminoatroponitrile

High-Resolution Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental in elucidating the molecular structure of β-Aminoatroponitrile by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in β-Aminoatroponitrile. The IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine, the C≡N stretching of the nitrile group, and the C=C stretching vibrations of the aromatic ring. The precise frequencies of these bands can provide insights into the molecular environment and potential intramolecular interactions.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C≡N Stretch (Nitrile) | 2210-2260 |

| C=C Stretch (Aromatic) | 1400-1600 |

Mass Spectrometry (MS) determines the molecular weight and elemental composition of β-Aminoatroponitrile with high accuracy. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. Furthermore, fragmentation patterns observed in the mass spectrum, often generated through techniques like electron ionization (EI) or electrospray ionization (ESI), can offer valuable structural information by revealing stable fragments of the parent molecule.

Chiroptical Spectroscopy for Stereochemical Assignment

β-Aminoatroponitrile possesses a chiral center, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimental CD or VCD spectrum with spectra predicted by quantum chemical calculations for each enantiomer, the absolute stereochemistry of a given sample of β-Aminoatroponitrile can be unequivocally assigned.

Chromatographic and Hyphenated Techniques for Purity and Isomer Analysis

To assess the purity and separate the enantiomers of β-Aminoatroponitrile, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) , particularly chiral HPLC, is a primary method for separating and quantifying the enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The purity of each enantiomeric form can be accurately determined from the resulting chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that can be used for purity analysis. After separation of volatile derivatives of β-Aminoatroponitrile by GC, the coupled mass spectrometer provides mass information for each component, allowing for the identification of any impurities.

The combination of these advanced characterization techniques provides a comprehensive and detailed understanding of the chemical and physical properties of β-Aminoatroponitrile, which is essential for its application in further research and development.

Theoretical and Computational Chemistry Studies on β Aminoatroponitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of β-Aminoatroponitrile. chemrxiv.orgmdpi.comresearchgate.net DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size. researchgate.net By solving approximations of the Schrödinger equation, these calculations can determine various electronic properties, such as the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds within the molecule. nih.govnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). schrodinger.comwikipedia.org A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netwikipedia.orgnih.gov This parameter is also linked to the molecule's ability to absorb light; a smaller gap corresponds to absorption at longer wavelengths. schrodinger.com For β-Aminoatroponitrile, the HOMO-LUMO gap can be calculated using DFT to predict its reactivity in various chemical reactions. schrodinger.com

Table 1: Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap for β-Aminoatroponitrile

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the application of HOMO-LUMO analysis.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, including electronegativity (χ) and chemical potential (μ). researchgate.net These parameters provide further insights into the chemical behavior of β-Aminoatroponitrile.

Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. It can be estimated using the formula: χ ≈ - (EHOMO + ELUMO) / 2

Chemical Potential (μ) is related to the escaping tendency of electrons from an equilibrium system and is the negative of electronegativity: μ = -χ ≈ (EHOMO + ELUMO) / 2

A higher electronegativity value suggests a greater ability to attract electrons. mdpi.com These calculations can help in understanding the charge transfer interactions of β-Aminoatroponitrile with other molecules. researchgate.net

Table 2: Hypothetical Global Reactivity Descriptors for β-Aminoatroponitrile

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.85 |

| Chemical Potential (μ) | -3.85 |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 1 and are for illustrative purposes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. plos.orgchemrxiv.orgnih.gov These methods can provide detailed information about the conformational flexibility, reaction mechanisms, and interactions of β-Aminoatroponitrile. nih.govnih.gov

β-Aminoatroponitrile, like many organic molecules, can exist in various spatial arrangements or conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the transition states between them. nih.govnih.gov By mapping the potential energy surface of the molecule, researchers can determine the preferred three-dimensional structure of β-Aminoatroponitrile, which is crucial for understanding its biological activity and reactivity. nih.gov

Molecular dynamics simulations can be employed to simulate the pathways of chemical reactions involving β-Aminoatroponitrile. nih.govscirp.org By modeling the system at the atomic level, these simulations can trace the trajectory of atoms as they rearrange from reactants to products, providing insights into the reaction mechanism and identifying any intermediate structures. nih.gov This is particularly useful for understanding complex reactions where experimental characterization of transient species is challenging. nih.gov

By combining quantum chemical calculations with molecular dynamics simulations, it is possible to predict the reactivity and selectivity of β-Aminoatroponitrile in various chemical transformations. For instance, by calculating the activation energies for different potential reaction pathways, one can predict which reaction is more likely to occur and which product will be favored. nih.gov This predictive capability is invaluable in the rational design of new synthetic routes and in understanding the chemical behavior of β-Aminoatroponitrile in different environments. nih.govnih.gov

Based on a thorough review of the provided search results, it is not possible to generate the requested article on the "." The search did not yield any specific studies, data, or research findings directly pertaining to the chemical compound β-Aminoatroponitrile.

The instructions emphasize that the article must focus solely on β-Aminoatroponitrile and adhere strictly to the provided outline, which includes sections on structure-reactivity relationship studies and the in silico design of novel analogues. Without any dedicated research on this specific compound, any attempt to create the requested content would involve speculation or the inclusion of information about related but distinct molecules. This would directly violate the explicit instructions to not introduce any information, examples, or discussions that fall outside the scope of β-Aminoatroponitrile.

Therefore, due to the absence of relevant scientific literature on the theoretical and computational chemistry of β-Aminoatroponitrile in the search results, the generation of a scientifically accurate and appropriately sourced article as per the user's request is not feasible.

Supramolecular Interactions Involving β Aminoatroponitrile

Host-Guest Chemistry with β-Aminoatroponitrile Analogues

No specific research data is available on the host-guest chemistry of β-Aminoatroponitrile analogues.

Self-Assembly Processes of β-Aminoatroponitrile Derivatives

There is no specific information in the available literature regarding the self-assembly processes of β-Aminoatroponitrile derivatives.

Non-Covalent Interactions in Crystal Engineering

A detailed analysis of the non-covalent interactions in the crystal engineering of β-Aminoatroponitrile is not possible without crystallographic data, which is not publicly available.

Molecular Recognition Studies

Specific molecular recognition studies involving β-Aminoatroponitrile have not been reported in the scientific literature.

Analytical Methodologies for Research on β Aminoatroponitrile

Development and Validation of Analytical Methods

The development and validation of analytical methods are fundamental to ensuring the quality and consistency of β-Aminoatroponitrile. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. A robust HPLC method is essential for separating β-Aminoatroponitrile from potential impurities and degradation products.

A typical approach for method development would involve screening various stationary phases and mobile phase compositions to achieve optimal separation. For a compound like β-Aminoatroponitrile, a reversed-phase C18 column is often a suitable starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution is often preferred to ensure the separation of compounds with a range of polarities.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. The validation process typically includes the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

For the quantification of β-aminopropionitrile (BAPN), a structurally related compound, a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed. nih.gov This method involves derivatization with dansyl chloride, solid-phase extraction, and separation on a C18 column with a gradient of water and acetonitrile, both containing 0.1% acetic acid. nih.gov Detection is performed using an electrospray ionization source in negative ion mode. nih.gov A similar approach could be adapted and validated for β-Aminoatroponitrile.

Table 1: Illustrative HPLC Method Parameters for β-Aminoatroponitrile Analysis (Hypothetical)

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium acetate, pH 4.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 247 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting parameters for the development of an HPLC method for β-Aminoatroponitrile, based on common practices for similar molecules.

Assessment of Chiral Purity

Since β-Aminoatroponitrile possesses a chiral center, the assessment of its chiral purity is of paramount importance, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. nih.gov

The development of a chiral HPLC method involves screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds. nih.gov The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

For aminonitriles, derivatization can also be employed to facilitate chiral separation. One approach involves reacting the aminonitrile with o-phthalaldehyde (B127526) (OPA) and a chiral thiol to form diastereomeric derivatives, which can then be separated on a standard reversed-phase column. nih.govsci-hub.se

Table 2: Potential Chiral HPLC Method Parameters for β-Aminoatroponitrile Enantiomers (Hypothetical)

| Parameter | Value |

| Chiral Stationary Phase | Cellulose or Amylose-based CSP (e.g., Chiralcel OD-H, Chiralpak AD) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10, v/v) with a basic or acidic additive |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

This table provides a hypothetical starting point for developing a chiral HPLC method for β-Aminoatroponitrile, based on established methods for similar compounds.

Quantification and Impurity Profiling

Impurity profiling is a critical aspect of the chemical and pharmaceutical development of β-Aminoatroponitrile to ensure its safety and efficacy. biomedres.usijprajournal.com Impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the final product. A combination of chromatographic and spectroscopic techniques is typically employed for the identification, quantification, and characterization of these impurities.

High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for the quantification of known and unknown impurities. For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. chimia.ch LC-MS provides molecular weight information and fragmentation patterns that can help in elucidating the structures of the impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile and semi-volatile impurities, such as residual solvents or certain by-products. thermofisher.com The choice between LC-MS and GC-MS depends on the nature of the impurities expected in the β-Aminoatroponitrile sample.

A comprehensive impurity profile would include the identification and quantification of all impurities present at a level above a certain threshold (e.g., 0.1%).

Table 3: Common Analytical Techniques for Impurity Profiling of β-Aminoatroponitrile

| Technique | Application |

| HPLC-UV | Quantification of known and unknown impurities. |

| LC-MS | Identification and quantification of non-volatile impurities. |

| GC-MS | Identification and quantification of volatile and semi-volatile impurities. |

| NMR Spectroscopy | Structural elucidation of isolated impurities. |

| FTIR Spectroscopy | Functional group analysis of impurities. |

Specialized Techniques for Reaction Monitoring

In-situ reaction monitoring, often referred to as Process Analytical Technology (PAT), provides real-time information about the progress of a chemical reaction, enabling better control and optimization of the synthesis of β-Aminoatroponitrile. nih.gov Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for this purpose. rsc.org

By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentration of reactants, intermediates, and products can be monitored continuously. The characteristic infrared absorption bands of the nitrile (-C≡N) and amine (-NH2) functional groups in β-Aminoatroponitrile, as well as the functional groups of the starting materials, can be tracked over time to determine the reaction kinetics and endpoint. This real-time data allows for precise control of reaction parameters such as temperature, pressure, and reactant addition, leading to improved yield, purity, and consistency of the final product.

Other spectroscopic techniques, such as Near-Infrared (NIR) and Raman spectroscopy, can also be employed for in-situ reaction monitoring, each offering its own advantages depending on the specific reaction conditions and the chemical species involved.

Table 4: Spectroscopic Techniques for In-Situ Reaction Monitoring of β-Aminoatroponitrile Synthesis

| Technique | Principle | Monitored Species |

| In-situ FTIR (ATR) | Vibrational spectroscopy based on infrared absorption. | Reactants, intermediates, β-Aminoatroponitrile (product), by-products. |

| In-situ NIR | Vibrational spectroscopy based on overtones and combination bands. | Changes in concentrations of major components. |

| In-situ Raman | Vibrational spectroscopy based on inelastic scattering of monochromatic light. | Molecules with polarizable bonds, useful in aqueous media. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing beta-aminoisoatroponitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nitrile formation via nucleophilic substitution or condensation reactions. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and stoichiometric ratios of precursors (e.g., tropane derivatives and cyanide sources). Yield optimization requires monitoring via TLC or HPLC, while purity is assessed using H/C NMR and mass spectrometry .

Q. How can researchers validate the structural identity of beta-aminoisoatroponitrile using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare chemical shifts to tropane alkaloid analogs; focus on nitrile proton (~2.5–3.0 ppm) and amine proton (~1.8–2.2 ppm).

- IR : Confirm nitrile group absorption at ~2240 cm.

- Mass Spec : Look for molecular ion peaks at m/z corresponding to (exact mass: 137.1083). Cross-reference with computational models (e.g., DFT) for validation .

Q. What in vitro assays are suitable for preliminary toxicity screening of beta-aminoisoatroponitrile?

- Methodological Answer : Use cell viability assays (MTT or resazurin) on human hepatocyte (HepG2) or neuronal (SH-SY5Y) lines. Dose-response curves (0.1–100 µM) and IC calculations should account for solvent controls (e.g., DMSO <0.1%). Include positive controls (e.g., staurosporine) and triplicate replicates to minimize variability .

Advanced Research Questions

Q. How can contradictory data on beta-aminoisoatroponitrile’s receptor binding affinity be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. Address this by:

- Standardizing Assays : Use radioligand binding (e.g., H-labeled ligands) under controlled ionic conditions.

- Triangulation : Compare results across orthogonal methods (e.g., SPR, ITC, computational docking).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate published IC values, noting outliers and methodological biases .

Q. What experimental designs are optimal for studying beta-aminoisoatroponitrile’s metabolic stability in vivo?

- Methodological Answer :

- Animal Models : Administer C-labeled compound to rodents; collect plasma, urine, and feces at 0, 1, 3, 6, 12, 24h.

- Analytical Workflow : Use LC-MS/MS to identify metabolites. Quantify parent compound depletion via AUC analysis.

- Controls : Include CYP450 inhibitors (e.g., ketoconazole) to assess enzymatic pathways. Validate with human liver microsomes (HLMs) for translational relevance .

Q. How can mechanistic studies differentiate beta-aminoisoatroponitrile’s effects on cholinergic vs. adrenergic systems?

- Methodological Answer :

- Pharmacological Profiling : Use selective antagonists (e.g., atropine for mAChRs, propranolol for β-adrenoceptors) in functional assays (e.g., cAMP accumulation, calcium flux).

- Knockout Models : Employ CRISPR-edited cell lines lacking specific receptor subtypes.

- Computational Modeling : Perform molecular dynamics simulations to predict binding pocket interactions (e.g., hydrogen bonding with Asp113 in mAChR3) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for handling variability in beta-aminoisoatroponitrile’s dose-response data?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves using software (e.g., GraphPad Prism) with constraints for Hill slope.

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%).

- Replication : Follow ARRIVE guidelines for animal studies; report n-values, blinding, and randomization .

Q. How should researchers address discrepancies between computational predictions and experimental results for beta-aminoisoatroponitrile’s reactivity?

- Methodological Answer :

- Parameter Calibration : Refine force fields (e.g., GAFF2) using experimental data (e.g., X-ray crystallography).

- Sensitivity Analysis : Test how varying quantum mechanical parameters (e.g., basis sets, solvation models) affects predictions.

- Collaborative Validation : Share raw data and code via platforms like Zenodo or GitHub for peer verification .

Ethical and Methodological Rigor

Q. What ethical considerations apply to studies involving beta-aminoisoatroponitrile in animal models?

- Methodological Answer :

- 3Rs Compliance : Minimize animal use via power analysis; prioritize in vitro screens.

- IACUC Protocols : Detail anesthesia (e.g., isoflurane), euthanasia methods (e.g., CO inhalation), and post-procedural monitoring.

- Transparency : Disclose conflicts of interest and funding sources in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.